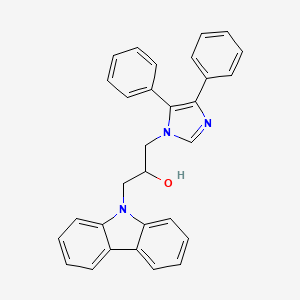
1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol, also known as CDPI3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of imidazole-based compounds and has shown promising results in various scientific research studies.
Wirkmechanismus
1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the pathogenesis of various diseases. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in the regulation of cell cycle progression.
Biochemical and Physiological Effects:
1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the treatment of various types of cancer. It has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol possesses several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for scientific research studies. However, 1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol also possesses certain limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the scientific research on 1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol. One potential direction is to further investigate its potential therapeutic applications in the treatment of various types of cancer and inflammatory diseases. Another potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to investigate the potential toxicity and side effects of 1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol, as well as its pharmacokinetic properties.
Synthesemethoden
1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol can be synthesized using a multi-step synthetic route that involves the reaction of 4,5-diphenylimidazole with 9H-carbazole in the presence of a catalyst. The reaction mixture is then subjected to further purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-cancer and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-carbazol-9-yl-3-(4,5-diphenylimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O/c34-24(20-33-27-17-9-7-15-25(27)26-16-8-10-18-28(26)33)19-32-21-31-29(22-11-3-1-4-12-22)30(32)23-13-5-2-6-14-23/h1-18,21,24,34H,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXAMQHNOFGLIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

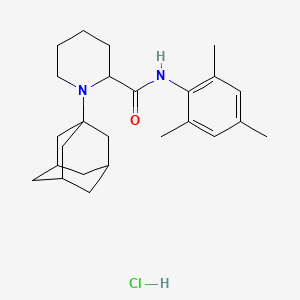
![1-[(2-naphthyloxy)acetyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B5068989.png)
![2,6-di-tert-butyl-4-[5-chloro-2-(2-furyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5069008.png)
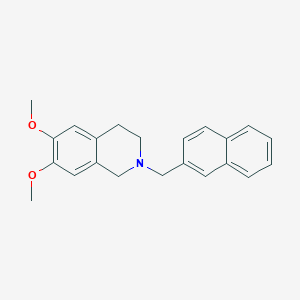
![N-(2-(3-bromophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5069021.png)

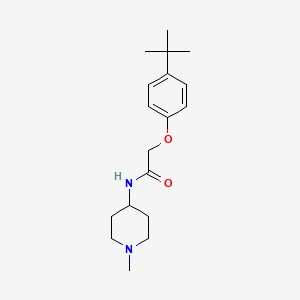
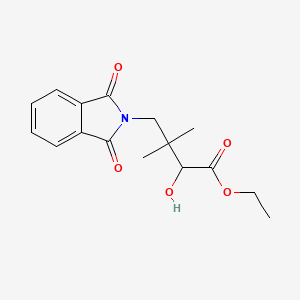
![methyl 5-chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-2-methoxybenzoate](/img/structure/B5069046.png)
![2-amino-4-(2-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5069051.png)
![2-(2-bromo-4-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5069078.png)
![2-[isopropyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate hydrochloride](/img/structure/B5069083.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-4-butoxybenzamide](/img/structure/B5069085.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methylbenzyl)glycinamide](/img/structure/B5069089.png)